molecular formula C16H27N2O6- B12360720 1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate

1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate

Cat. No.: B12360720
M. Wt: 343.40 g/mol
InChI Key: AFEAWYLBSVKOAY-UHFFFAOYSA-M
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Description

1-Boc-4-(Boc-amino)piperidine-4-carboxylic acid is a compound with the molecular formula C16H28N2O6. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups, which are commonly used in organic synthesis to protect amine functionalities during chemical reactions .

Preparation Methods

The synthesis of 1-Boc-4-(Boc-amino)piperidine-4-carboxylic acid typically involves the protection of the amine groups on the piperidine ring with Boc groups. One common synthetic route includes the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA). The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-Boc-4-(Boc-amino)piperidine-4-carboxylic acid undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include TFA for deprotection, sodium borohydride for reduction, and potassium permanganate for oxidation. The major products formed from these reactions include free amines, alcohols, and carboxylic acids .

Mechanism of Action

The mechanism of action of 1-Boc-4-(Boc-amino)piperidine-4-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc groups protect the amine functionalities from unwanted reactions, allowing for selective reactions at other sites on the molecule. Upon completion of the desired reactions, the Boc groups can be removed under acidic conditions to yield the free amine .

Properties

Molecular Formula

C16H27N2O6-

Molecular Weight

343.40 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate

InChI

InChI=1S/C16H28N2O6/c1-14(2,3)23-12(21)17-16(11(19)20)7-9-18(10-8-16)13(22)24-15(4,5)6/h7-10H2,1-6H3,(H,17,21)(H,19,20)/p-1

InChI Key

AFEAWYLBSVKOAY-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)[O-]

Origin of Product

United States

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